molecular formula C11H10F2N2 B13364783 7,8-Difluoro-2,4-dimethylquinolin-3-amine

7,8-Difluoro-2,4-dimethylquinolin-3-amine

Cat. No.: B13364783
M. Wt: 208.21 g/mol
InChI Key: QFGPFNFBFAXOPN-UHFFFAOYSA-N
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Description

7,8-Difluoro-2,4-dimethylquinolin-3-amine is a synthetic compound belonging to the quinoline family. It possesses unique chemical and physical properties that make it a promising candidate for various applications in scientific research and industry. The molecular formula of this compound is C12H11F2N, and its molecular weight is 207.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2,4-dimethylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in the formation of dimethylphosphano derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2,4-dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

7,8-Difluoro-2,4-dimethylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound exhibits potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: It has shown promise in the development of antibacterial, antineoplastic, and antiviral agents.

    Industry: The compound is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2,4-dimethylquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antineoplastic effects .

Comparison with Similar Compounds

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.

Uniqueness: 7,8-Difluoro-2,4-dimethylquinolin-3-amine stands out due to its dual fluorine substitution, which enhances its biological activity and chemical stability. This unique feature makes it a valuable compound for developing new pharmaceuticals and industrial applications .

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

7,8-difluoro-2,4-dimethylquinolin-3-amine

InChI

InChI=1S/C11H10F2N2/c1-5-7-3-4-8(12)9(13)11(7)15-6(2)10(5)14/h3-4H,14H2,1-2H3

InChI Key

QFGPFNFBFAXOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC(=C1N)C)F)F

Origin of Product

United States

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